2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S/c1-12-4-3-5-13(10-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-8-6-14(22)7-9-15/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLVHOIGBMMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring and subsequent functionalization to incorporate the chlorophenylacetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
Anticancer Properties
The anticancer potential of this compound is primarily attributed to the presence of oxadiazole and pyrazole moieties, which have been shown to exhibit significant activity against various cancer cell lines.
Case Studies
In vitro studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, a study reported that certain oxadiazole derivatives achieved percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines like SNB-19 and OVCAR-8 .
Anti-inflammatory Effects
The pyrazole component of the compound is associated with anti-inflammatory activities, making it a potential candidate for treating inflammatory diseases.
Research Findings
Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. This inhibition could reduce inflammation in models of acute and chronic inflammatory diseases, positioning these compounds as promising therapeutic agents for conditions such as arthritis .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial effects against various pathogens.
Antimicrobial Studies
Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial action may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions that mirror those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is crucial for optimizing biological activity.
| Functional Group | Activity | Notes |
|---|---|---|
| Oxadiazole | Anticancer | Inhibits tumor growth |
| Pyrazole | Anti-inflammatory | Reduces cytokine production |
| Acetamide | Solubility | Enhances bioavailability |
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity (logP): The target compound’s SMe and oxadiazole groups likely result in higher logP compared to ’s cyano-substituted analogue. Methoxy groups () reduce logP, enhancing solubility.
- Molecular Weight: The target compound (~470–500 g/mol) aligns with typical drug-like molecules, whereas ’s additional methoxy group slightly increases its molecular weight.
Key Research Findings
Crystal Packing & Stability: ’s compound forms N–H⋯O hydrogen-bonded chains along the [001] axis, stabilizing the crystal lattice. The target compound’s oxadiazole may similarly participate in intermolecular interactions, enhancing crystallinity .
Bioisosteric Effects: The oxadiazole in the target compound replaces labile ester groups in analogues, improving metabolic stability compared to triazole or pyrazole-only derivatives .
Substituent Impact: The 3-methylphenyl group on the oxadiazole (target compound) vs.
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including pyrazole and oxadiazole moieties, suggest diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula for this compound is with a molecular weight of approximately 454.9 g/mol. The structure incorporates several functional groups that may contribute to its biological properties, including:
- Amine Group : Often associated with increased solubility and interaction with biological targets.
- Oxadiazole and Pyrazole Rings : Known for their roles in various pharmacological activities such as anti-inflammatory and anticancer effects.
- Chlorophenyl Moiety : Potentially enhances lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉ClN₆O₂S |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 1242978-87-5 |
1. Anticancer Activity
Research indicates that compounds featuring pyrazole and oxadiazole scaffolds exhibit notable anticancer properties. For example, derivatives of these compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study involving related oxadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines (A549 and HepG2), suggesting that structural modifications could enhance anticancer efficacy . The presence of the oxadiazole ring in particular has been correlated with increased activity against cancer cells.
2. Anti-inflammatory Properties
Compounds similar to This compound have been reported to exhibit anti-inflammatory effects. For instance, research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that the compound may also possess similar anti-inflammatory properties.
3. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. A review highlighted that certain oxadiazoles demonstrate strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The mechanism often involves interference with bacterial transcription processes, which could be relevant for the compound .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among them, a compound structurally related to our target exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity . The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring significantly enhance activity.
Case Study 2: Pyrazole Derivatives as Anticancer Agents
Another investigation focused on pyrazole derivatives showed that modifications at the 3-position of the pyrazole ring led to enhanced anticancer activity against A431 skin cancer cells. The most effective compounds induced apoptosis through mitochondrial pathways . These findings suggest that our target compound could similarly influence apoptotic pathways due to its structural components.
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodology:
- Multi-step synthesis : Start with a 1,5-diarylpyrazole core template, similar to SR141716 analogs, using condensation reactions. Introduce the 1,2,4-oxadiazole ring via cyclization of nitrile oxides with carboxylic acid derivatives under reflux in dioxane .
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). For example, phosphorous oxychloride-mediated cyclization at 120°C improves oxadiazole ring formation yields .
- Purification : Recrystallize intermediates from ethanol-DMF mixtures to remove byproducts .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodology:
- FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- NMR : Use H/C NMR to resolve substituent positions (e.g., methylsulfanyl at δ 2.5 ppm, aromatic protons in the 7.0–8.0 ppm range) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .
Basic: How is the compound’s biological activity evaluated in preclinical studies?
Methodology:
- In vitro assays : Screen for anti-inflammatory or anti-exudative activity using LPS-induced macrophage models. Measure TNF-α/IL-6 suppression via ELISA .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC values. Compare to reference drugs (e.g., dexamethasone) .
- Cytotoxicity : Use MTT assays on HEK-293 cells to ensure selectivity (IC > 100 µM for safety) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodology:
- Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance oxadiazole electrophilicity and receptor binding .
- Bioisosteric replacement : Substitute methylsulfanyl with sulfonyl to improve solubility without losing potency .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the 4-chlorophenylacetamide moiety) .
Advanced: What computational methods predict electronic properties and reactivity?
Methodology:
- HOMO-LUMO analysis : Gaussian 09 with B3LYP/6-31G(d) basis set calculates frontier orbitals. Lower LUMO energy (-1.8 eV) suggests nucleophilic oxadiazole reactivity .
- MESP mapping : Identify electrophilic regions (e.g., oxadiazole ring) for nucleophilic attack predictions .
- MD simulations : Assess stability in aqueous PBS (100 ns trajectories) to evaluate conformational flexibility .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Methodology:
- Reproducibility checks : Replicate reactions under inert atmospheres (argon) to exclude moisture-sensitive intermediates (e.g., nitrile oxides) .
- Yield optimization : Adjust equivalents of coupling agents (e.g., EDC/HOBt from 1.2 to 2.0 eq.) to improve amidation efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization of pyrazole intermediates) and adjust reaction times .
Advanced: What strategies improve solubility for in vivo studies?
Methodology:
- Co-solvent systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility .
- Salt formation : React with HCl to form a hydrochloride salt, enhancing aqueous solubility by 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release and improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
